molecular formula C13H16N2O2 B14834858 Ethyl [(1-cyano-2-phenylethyl)amino]acetate

Ethyl [(1-cyano-2-phenylethyl)amino]acetate

Cat. No.: B14834858
M. Wt: 232.28 g/mol
InChI Key: PORIWNWVCVYHMK-UHFFFAOYSA-N
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Description

Ethyl [(1-cyano-2-phenylethyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1-cyano-2-phenylethyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine. One common method is the direct treatment of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight, can yield the desired cyanoacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1-cyano-2-phenylethyl)amino]acetate can undergo various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a catalyst.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogenation catalysts are used under anhydrous conditions.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Cyanoacetamides: Resulting from nucleophilic substitution.

    Amines: Produced through reduction of the cyano group.

Scientific Research Applications

Ethyl [(1-cyano-2-phenylethyl)amino]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(1-cyano-2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [(1-cyano-2-phenylethyl)amino]acetate can be compared with other cyanoacetamide derivatives:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl [(1-cyano-2-phenylethyl)amino]propionate: Similar structure but with a propionate ester group.

    N-(2-Cyanoethyl)acetamide: Lacks the phenyl group, making it less complex.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2-[(1-cyano-2-phenylethyl)amino]acetate

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)10-15-12(9-14)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8,10H2,1H3

InChI Key

PORIWNWVCVYHMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(CC1=CC=CC=C1)C#N

Origin of Product

United States

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